molecular formula C10H9NO2 B7938245 5-(3-Methoxyphenyl)isoxazole CAS No. 1194374-23-6

5-(3-Methoxyphenyl)isoxazole

Cat. No. B7938245
CAS RN: 1194374-23-6
M. Wt: 175.18 g/mol
InChI Key: FDZRTKRNZFFBEC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)isoxazole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Isoxazole clubbed with 1,3,4-oxadiazole derivatives, which include structures similar to 5-(3-Methoxyphenyl)isoxazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed good antibacterial activity against several bacterial strains and were found to be active antitubercular agents against M. tuberculosis H37Rv (Shingare et al., 2018).

  • 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized through spectral studies, molecular docking, and Hirshfeld surface analysis. This compound has shown potential interactions with antibacterial, antifungal, and anticancer targets (Sreenatha et al., 2017).

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have been synthesized and evaluated for antitumor activity. Some of these derivatives have shown high effectiveness against PC-3 cells, a type of prostate cancer cell line (Liu et al., 2008).

  • Another study synthesized isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone and tested them for in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

  • The synthesis of a new series of isoxazole derivatives from p-methoxythymol, with a focus on molecular packing and intermolecular interactions in crystals of related compounds, was also explored. These studies included NMR and Hirshfeld surface analysis (Laamari et al., 2020).

  • In the field of neuropharmacology, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a compound structurally related to 5-(3-Methoxyphenyl)isoxazole, has been identified as a potent serotonin-3 receptor antagonist with the ability to penetrate the central nervous system (Rosen et al., 1990).

properties

IUPAC Name

5-(3-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-11-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRTKRNZFFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734830
Record name 5-(3-Methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)isoxazole

CAS RN

1194374-23-6
Record name 5-(3-Methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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